[(6-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride
Description
(6-bromopyridin-2-yl)methylamine dihydrochloride is a chemical compound with the molecular formula C7H10BrN2·2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Properties
CAS No. |
2742659-93-2 |
|---|---|
Molecular Formula |
C7H11BrCl2N2 |
Molecular Weight |
274 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromopyridin-2-yl)methylamine dihydrochloride typically involves the bromination of 2-methylpyridine followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like acetonitrile. The brominated product is then reacted with methylamine under controlled conditions to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of (6-bromopyridin-2-yl)methylamine dihydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction parameters, leading to efficient production .
Chemical Reactions Analysis
Types of Reactions
(6-bromopyridin-2-yl)methylamine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The bromine atom can be reduced to form the corresponding pyridine derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, thiourea, and various amines. Conditions often involve heating and the use of polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .
Scientific Research Applications
(6-bromopyridin-2-yl)methylamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (6-bromopyridin-2-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The pathways involved often include signal transduction and enzymatic inhibition .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-bromopyridine
- 6-Bromo-2-pyridinemethanamine
- Bis((6-bromopyridin-2-yl)methyl)amine
Uniqueness
(6-bromopyridin-2-yl)methylamine dihydrochloride is unique due to its specific substitution pattern and the presence of both bromine and methylamine groups. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a versatile compound in scientific research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
